molecular formula C13H12BrN B1607333 N-benzyl-4-bromoaniline CAS No. 2879-83-6

N-benzyl-4-bromoaniline

Cat. No. B1607333
CAS RN: 2879-83-6
M. Wt: 262.14 g/mol
InChI Key: AZLKZLKCCRFAAE-UHFFFAOYSA-N
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Description

N-benzyl-4-bromoaniline is a chemical compound with the CAS Number: 2879-83-6 . It has a molecular weight of 262.15 and its IUPAC name is N-benzyl-N-(4-bromophenyl)amine .


Molecular Structure Analysis

The InChI code for N-benzyl-4-bromoaniline is 1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

N-benzyl-4-bromoaniline is a solid .

Scientific Research Applications

Organic Synthesis

N-benzyl-4-bromoaniline: is a valuable intermediate in organic synthesis. It can be used in Heck cross-coupling reactions , which are facilitated by palladium nanocrystals supported on covalent organic frameworks (COFs). This process allows for the efficient formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules .

Photochemistry

It has potential applications in photochemistry, particularly in benzylic bromination reactions . These reactions are important for introducing bromine atoms into organic molecules under mild conditions .

Safety and Hazards

N-benzyl-4-bromoaniline is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements associated with it are H302, H312, and H332 .

properties

IUPAC Name

N-benzyl-4-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLKZLKCCRFAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359398
Record name N-benzyl-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-bromoaniline

CAS RN

2879-83-6
Record name N-benzyl-4-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromoaniline (1.76 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in dichloroethane (15 mL) was treated with NaBH(OAc)3 (2.32 g, 11 mmol) and glacial acetic acid (1 mL), stirred overnight at room temperature, quenched with 1N NaOH, and extracted with CH2Cl2 (3×50 mL). The combined extracts were washed with water and brine, dried, (Na2SO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 5:1 hexanes/ethyl acetate to provide 2.21 g (84%) of the desired product. MS (ESI) m/e 261.9 (M+H)+, 263.9 (M+H)+.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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